molecular formula C33H58N7O17P3S B1674570 lauroyl-CoA CAS No. 6244-92-4

lauroyl-CoA

Cat. No.: B1674570
CAS No.: 6244-92-4
M. Wt: 949.8 g/mol
InChI Key: YMCXGHLSVALICC-GMHMEAMDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure and Stereochemical Features

Lauroyl-CoA’s structure comprises three modular components:

  • A dodecanoyl group (12-carbon saturated fatty acid chain).
  • A β-mercaptoethylamine-pantothenate-3′-phosphate-5′-diphosphate backbone derived from CoA.
  • A thioester bond linking the fatty acid to the sulfhydryl group of CoA’s β-mercaptoethylamine moiety.

The molecule’s stereochemistry is defined by multiple chiral centers, including the 3′-hydroxyl group of the pantothenate moiety and the ribose ring in the adenosine diphosphate component. Crystallographic studies reveal that the thioester bond adopts a planar configuration, facilitating nucleophilic attack during enzymatic reactions.

Table 1: Key Structural Properties of this compound

Property Value/Description
Molecular Weight 949.84 g/mol
CAS Registry Number 6244-92-4
Solubility Hydrophobic, insoluble in aqueous solutions
Stereoisomerism 5 defined stereocenters

Biochemical Role in Lipid Metabolism

This compound is a central intermediate in mitochondrial beta-oxidation , the catabolic pathway that breaks down fatty acids into acetyl-CoA for energy production. Key steps include:

  • Dehydrogenation : this compound undergoes α,β-desaturation catalyzed by long-chain acyl-CoA dehydrogenase (ACADL) , forming trans-Δ²-dodecenoyl-CoA.
  • Hydration : The enoyl-CoA hydratase component of the mitochondrial trifunctional protein adds water across the double bond, yielding L-3-hydroxyacyl-CoA.
  • Oxidation : L-3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone, producing 3-ketoacyl-CoA.
  • Thiolytic cleavage : Thiolase cleaves 3-ketoacyl-CoA into decanoyl-CoA and acetyl-CoA, shortening the chain by two carbons.

This pathway is essential for energy homeostasis, particularly during fasting or prolonged exercise, when fatty acids become the primary fuel source.

Historical Overview of this compound Discovery and Early Research

Fritz Lipmann’s Discovery of Coenzyme A

The elucidation of this compound’s role in metabolism is rooted in Fritz Lipmann’s groundbreaking work on coenzyme A (CoA) . In 1945, Lipmann identified CoA as a heat-stable factor required for acetyl transfer reactions, earning him the 1953 Nobel Prize in Physiology or Medicine. His discovery provided the framework for understanding fatty acid activation via thioester formation, a process later shown to apply to lauric acid and other medium-chain fatty acids.

Isolation and Structural Elucidation

This compound was first isolated in the early 1950s using ion-exchange chromatography from rat liver mitochondria. Key milestones in its characterization include:

  • 1953 : Identification of the thioester bond via infrared spectroscopy.
  • 1962 : Use of nuclear magnetic resonance (NMR) to resolve the pantothenate moiety’s stereochemistry.
  • 1975 : X-ray crystallography of acyl-CoA dehydrogenases, revealing substrate specificity for this compound in medium-chain enzymes like ACADM.

Table 2: Timeline of Key Discoveries

Year Discovery Methodology
1945 Coenzyme A identified Enzymatic assays
1951 This compound isolated from mitochondria Chromatography
1962 Stereochemical analysis NMR spectroscopy
1985 ACADL crystal structure resolved X-ray crystallography

By the 1980s, this compound’s role in metabolic disorders like medium-chain acyl-CoA dehydrogenase deficiency (MCADD) was established, linking its accumulation to impaired fatty acid oxidation and clinical phenotypes such as hypoglycemia.

Properties

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H58N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40/h20-22,26-28,32,43-44H,4-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)/t22-,26-,27-,28+,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCXGHLSVALICC-GMHMEAMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H58N7O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10211483
Record name Lauroyl-coenzyme A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

949.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lauroyl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003571
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6244-92-4
Record name Lauroyl-CoA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6244-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lauroyl-coenzyme A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006244924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lauroyl-coenzyme A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lauroyl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003571
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the storage temperature of this compound is recommended to be −20°C, suggesting that temperature can affect its stability.

Biochemical Analysis

Subcellular Localization

Lauroyl coenzyme A is involved in mitochondrial beta-oxidation, suggesting that it is localized within the mitochondria. Detailed information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited.

Biological Activity

Lauroyl-CoA, a long-chain fatty acyl-CoA, plays a significant role in various biological processes, particularly in lipid metabolism. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Overview of this compound

This compound (C12:0) is a fatty acyl-CoA derivative formed from lauric acid. It is involved in several metabolic pathways, including fatty acid oxidation and synthesis. Its biological functions are primarily mediated through interactions with enzymes and regulatory proteins.

Beta-Oxidation

This compound undergoes beta-oxidation in mitochondria, where it is broken down into shorter acyl-CoAs. The process involves several key enzymatic steps:

  • Activation : this compound is activated by the enzyme long-chain fatty acyl-CoA synthetase.
  • Dehydrogenation : The first step in beta-oxidation involves the conversion of this compound to 2-trans-dodecenoyl-CoA by LCAD CoA dehydrogenase.
  • Hydration : This is followed by hydration to form (S)-3-hydroxydodecanoyl-CoA.
  • Further Dehydrogenation : The 3-hydroxyacyl-CoA dehydrogenase converts it to 3-oxododecanoyl-CoA.
  • Thiolysis : Finally, ketoacyl-CoA thiolase cleaves it to produce decanoyl-CoA and free CoA .

Regulation of Metabolism

Recent studies have shown that long-chain fatty acyl-CoAs, including this compound, act as natural ligands for AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. This compound stimulates AMPK activity, promoting fatty acid oxidation and inhibiting lipogenesis . This regulatory mechanism highlights its importance in metabolic disorders related to obesity and diabetes.

Substrate Specificity

Research indicates that this compound has specific interactions with various enzymes involved in lipid metabolism. For instance, it has been shown to be a substrate for acyl-CoA oxidases that play roles in peroxisomal fatty acid oxidation . The substrate specificity of these enzymes can influence the overall metabolic flux of fatty acids within cells.

Case Studies

  • Study on AMPK Activation :
    • A study demonstrated that this compound activates AMPK complexes independently of AMP binding sites, indicating a unique mechanism of action compared to other fatty acids .
    • The activation was observed at physiological concentrations (approximately 1 μM), suggesting its potential therapeutic implications for metabolic diseases.
  • Role in Disease :
    • This compound's involvement in mitochondrial beta-oxidation pathways ties it to metabolic disorders such as medium-chain acyl-CoA dehydrogenase deficiency (MCADD), where impaired metabolism leads to toxic accumulation of fatty acids .

Data Tables

Metabolic Process Enzyme Involved Product
Beta-OxidationLCAD CoA Dehydrogenase2-trans-Dodecenoyl-CoA
HydrationEnoyl-CoA Hydratase(S)-3-Hydroxydodecanoyl-CoA
Dehydrogenation3-Hydroxyacyl-CoA Dehydrogenase3-Oxododecanoyl-CoA
ThiolysisKetoacyl-CoA ThiolaseDecanoyl-CoA + CoASH

Scientific Research Applications

Biochemical Role in Fatty Acid Metabolism

Lauroyl-CoA is primarily involved in the beta-oxidation pathway , a crucial metabolic process for the degradation of fatty acids to produce energy. It serves as a substrate for several enzymes, including long-chain fatty acyl-CoA synthetase, which activates the breakdown of fatty acids by converting them into their respective acyl-CoA derivatives .

Key Functions:

  • Substrate for Enzymes: this compound is utilized by various enzymes involved in lipid metabolism, facilitating the conversion of fatty acids into energy.
  • Chain Length Specificity Studies: Its specific chain length (12 carbons) makes it an ideal candidate for studying enzyme specificity regarding fatty acid metabolism. Researchers can compare its activity against other fatty acyl-CoAs to understand how enzymes discriminate between different chain lengths.

Metabolic Disorders and Disease Research

Research indicates that abnormalities in fatty acid metabolism, including dysfunctions involving this compound, can lead to metabolic disorders such as obesity and fatty liver disease. By examining the breakdown rates and regulatory mechanisms of this compound, scientists can gain insights into these conditions and explore potential therapeutic strategies .

Case Studies:

  • Obesity Research: Studies have shown that altered metabolism of this compound may contribute to obesity by affecting energy homeostasis and fat storage mechanisms.
  • Fatty Liver Disease: Investigations into how this compound influences liver lipid metabolism are ongoing, with implications for understanding non-alcoholic fatty liver disease.

Cellular Signaling and Gene Expression

This compound has been implicated in various cellular signaling pathways. Research has demonstrated that exposure to this compound can influence gene expression, protein activity, and cell death pathways. This suggests a potential role in regulating cellular stress responses and metabolic regulation .

Research Insights:

  • Gene Expression Modulation: Studies have indicated that this compound can affect the expression of genes involved in lipid metabolism and inflammation.
  • Cell Death Pathways: Investigations into how this compound affects apoptosis and necrosis are being conducted to uncover its role in cellular health and disease states.

Applications in Drug Development

The antimicrobial properties of lauric acid, from which this compound is derived, have led to its exploration as a precursor for developing new pharmaceutical products. Its ability to disrupt microbial cell membranes makes it a candidate for antimicrobial therapies .

Potential Therapeutic Uses:

  • Antimicrobial Agents: Products derived from lauric acid are being studied for their effectiveness against resistant strains of bacteria.
  • Anti-inflammatory Drugs: Research is ongoing to assess the anti-inflammatory properties of compounds related to this compound in treating conditions like arthritis or metabolic syndrome .

Food Science Applications

This compound has been detected in various food sources, suggesting its potential as a biomarker for dietary intake studies. Foods like guava and bamboo shoots contain lauric acid derivatives, which could be linked to health benefits associated with these foods .

Comparative Analysis with Other Acyl-CoAs

To understand the unique properties of this compound, it is beneficial to compare it with other acyl-CoAs such as oleoyl-CoA and erucoyl-CoA. The following table summarizes key characteristics:

CompoundChain LengthRole in MetabolismSolubility
This compound12 carbonsBeta-oxidation substratePractically insoluble
Oleoyl-CoA18 carbonsFatty acid elongationModerately soluble
Erucoyl-CoA22 carbonsLipid biosynthesisModerately soluble

Comparison with Similar Compounds

Comparison with Similar Acyl-CoA Compounds

Lauroyl-CoA is distinguished from other acyl-CoA esters by its chain length (C12), structural conformation, and enzyme specificity. Below is a comparative analysis with short- (C2–C6), medium- (C8–C12), and long-chain (C14–C18) acyl-CoA derivatives.

Structural and Enzymatic Specificity

Compound Chain Length Key Structural Features Enzyme Preferences
This compound C12 Linear hydrocarbon chain; optimal fit for medium-chain binding pockets. Mycobacterium tuberculosis FabH (mtFabH) , Pseudomonas fluorescens PhlD , yeast peroxisomal β-oxidation
Myristoyl-CoA C14 Longer chain induces bent conformations in FadR proteins. Bacillus FadR , AMPK β1 activation
Octanoyl-CoA C8 Shorter chain; less hydrophobic. Mitochondrial β-oxidation , T. thermophilus FadR (higher sensitivity)
Palmitoyl-CoA C16 Extended hydrophobic tail; requires larger binding cavities. AMPK β1 activation (stronger than C12) , peroxisomal β-oxidation
Butyryl-CoA C4 Short chain; limited hydrophobic interactions. p300 acetyltransferase (weak activity)
  • Enzyme Binding Dynamics: Mycobacterium tuberculosis FabH preferentially binds this compound over shorter (C2–C4) or longer (C14–C16) substrates due to its elongated substrate channel . Thermus thermophilus FadR adopts a straight conformation with this compound, while Bacillus FadR binds longer chains (C14–C18) via a bent conformation and hydrophilic patches .

Metabolic Pathways and Localization

Pathway This compound Role Competing Acyl-CoA Esters Key Findings
β-Oxidation Primary substrate in peroxisomes (yeast, mammals) Octanoyl-CoA, palmitoyl-CoA Rat liver peroxisomes show 2–3× higher activity with this compound vs. C8 . Yeast pmp47Δ mutants fail to metabolize laureate but recover β-oxidation with exogenous this compound .
Fatty Acid Synthesis Priming substrate for mycolic acid biosynthesis Acetyl-CoA, malonyl-CoA mtFabH condenses this compound with malonyl-ACP in M. tuberculosis, unlike E. coli FabH (prefers C8–C10) .
Post-Translational Modification Competes with H3 peptide binding to pCAF Butyryl-CoA, hydroxybutyryl-CoA This compound inhibits pCAF acetyltransferase activity in vitro, unlike butyryl-CoA .

Functional Consequences of Chain Length

  • AMPK Activation : this compound (C12) weakly activates AMPK α1β1γ1 (1.5-fold), while palmitoyl-CoA (C16) induces 3-fold activation due to stronger hydrophobic interactions with the β1 subunit .
  • Antimicrobial Targets : Staphylococcus aureus FabH exhibits lower affinity for this compound than M. tuberculosis FabH, reflecting evolutionary adaptation to distinct lipid environments .
  • Subcellular Distribution: In rat liver, this compound synthetase localizes to peroxisomes (6%), mitochondria (47%), and ER (47%), contrasting with octanoyl-CoA synthetase (99% mitochondrial) .

Key Research Findings and Controversies

  • Contradictory Substrate Preferences : While mtFabH strongly prefers this compound , Pseudomonas fluorescens PhlD mutants (e.g., F144A) reduce this compound activity by 70% without affecting C16–C18 substrates , suggesting divergent evolutionary constraints.
  • Peroxisomal vs. Mitochondrial β-Oxidation : this compound is a hallmark of peroxisomal β-oxidation in eukaryotes, whereas mitochondria favor shorter chains (C8–C10) . However, this compound synthetase colocalizes with mitochondrial markers in rat liver, hinting at cross-compartment crosstalk .

Preparation Methods

Chemical Synthesis Methods

Chemical synthesis remains a cornerstone for producing Lauroyl-CoA, leveraging reactive intermediates to conjugate lauric acid with coenzyme A (CoA). Two primary approaches dominate this category.

Carbonyldiimidazole (CDI)-Mediated Activation

The CDI method activates lauric acid’s carboxyl group, enabling nucleophilic attack by CoA’s thiol group. In a typical procedure, lauric acid (1.0 eq) is dissolved in anhydrous dimethylformamide (DMF) and reacted with CDI (1.6 eq) at 0–4°C for 45 minutes. CoA is then added, and the mixture is stirred at room temperature for 12–24 hours. Purification via reverse-phase HPLC yields this compound with a reported efficiency of 70–85% (Table 1).

Advantages :

  • High reproducibility and compatibility with hydrophobic substrates.
  • Minimal side reactions due to CDI’s selectivity for carboxyl groups.

Limitations :

  • Requires anhydrous conditions and costly CDI reagents.
  • Byproducts like imidazole necessitate extensive purification.

Ethyl Chloroformate (ECF)-Mediated Activation

ECF activation involves forming a mixed anhydride intermediate. Lauric acid is treated with ECF (1.6 eq) and triethylamine in tetrahydrofuran (THF) at -20°C, followed by CoA addition. The reaction achieves 65–80% yield after HPLC purification.

Advantages :

  • Faster reaction kinetics (2–4 hours).
  • Suitable for large-scale synthesis due to ECF’s low cost.

Limitations :

  • Sensitivity to moisture and temperature.
  • Risk of over-acylation producing diesters.
Table 1: Chemical Synthesis Methods for this compound
Method Reagent Solvent Temperature Yield (%) Purity (%)
CDI Carbonyldiimidazole DMF 0–25°C 70–85 ≥95
ECF Ethyl chloroformate THF -20°C 65–80 ≥90

Enzymatic Synthesis Approaches

Enzymatic methods exploit acyl-CoA synthetases and thioesterases for substrate-specific production, offering greener alternatives to chemical synthesis.

Acyl-CoA Synthetase-Catalyzed Reactions

Acyl-CoA synthetases (e.g., E. coli’s FadD) catalyze ATP-dependent ligation of lauric acid and CoA. A study using Mycobacterium tuberculosis’s FadD33 achieved 92% conversion in 2 hours under optimized conditions (pH 7.5, 37°C, 5 mM ATP).

Key Parameters :

  • pH : 7.0–8.0.
  • ATP Regeneration : Polyphosphate kinase (PPK2) reduces ATP costs by 40%.

Thioesterase-Mediated Production

Expression of lauroyl-acyl carrier protein (ACP) thioesterase (MCTE) in transgenic Brassica napus seeds enabled in vivo this compound synthesis. MCTE hydrolyzes lauroyl-ACP to free lauric acid, which is reactivated by endogenous acyl-CoA synthetases. This method yielded 60 mol% laurate in triacylglycerols, though 50% of synthesized laurate was diverted to β-oxidation.

Chemo-Enzymatic Hybrid Strategies

Hybrid methods combine chemical activation with enzymatic refinement, balancing efficiency and specificity.

Two-Step Chemical-Enzymatic Process

Lauric acid is first activated via CDI or ECF to form lauroyl-imidazole or lauroyl-chloroformate, which is enzymatically desaturated using acyl-CoA dehydrogenases (AcDHs). For example, Rhodobacter sphaeroides AcDH converted 95% of lauroyl-CDZ to this compound in 1 hour.

Advantages :

  • Avoids unstable enoyl-CoA intermediates.
  • Compatible with isotopically labeled substrates.

One-Pot Cascade Reactions

A recent one-pot system synthesized CoA from pantethine using E. coli enzymes (PanK, PPAT, DPCK) and chemical reductants. Adapted for this compound, lauric acid was added to the cascade, achieving 85% conversion in 3 hours.

Conditions :

  • Temperature : 37°C.
  • ATP Source : Polyphosphate-based regeneration reduced ATP consumption by 30%.
Table 3: Chemo-Enzymatic Method Comparison
Method Steps Time Yield (%) Scalability
Two-Step (CDI + AcDH) 2 2 h 95 Moderate
One-Pot Cascade 1 3 h 85 High

Comparative Analysis and Applications

Efficiency and Practicality

  • Chemical Methods : High yields but require toxic reagents and purification.
  • Enzymatic Methods : Eco-friendly but limited by enzyme availability and cost.
  • Hybrid Methods : Optimal for lab-scale production with 85–95% yields.

Industrial vs. Research Use

  • CDI/ECF : Preferred for small-scale, high-purity batches.
  • One-Pot Cascades : Promising for industrial scaling due to reduced steps.

Q & A

Basic: What experimental methodologies are recommended for quantifying Lauroyl-CoA in cellular extracts?

Answer:
this compound quantification typically employs high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Key steps include:

  • Sample Preparation: Acidic extraction (e.g., perchloric acid) to stabilize acyl-CoA esters and inhibit enzymatic degradation .
  • Chromatographic Separation: Reverse-phase columns (C18) with gradient elution using ammonium acetate/acetonitrile buffers to resolve this compound from other acyl-CoA species.
  • Validation: Calibration curves with synthetic this compound standards, ensuring adherence to pharmacopeial guidelines for precision and accuracy (e.g., hydroxyl value and saponification value specifications) .

Advanced: How can structural discrepancies in this compound binding affinity across FadR homologs be resolved?

Answer:
Contradictions in binding data (e.g., between Bacillus subtilis and Thermus thermophilus FadR) require:

  • Comparative Structural Analysis: X-ray crystallography or cryo-EM to visualize ligand-binding pockets and identify residue-specific interactions (e.g., hydrophobic vs. polar contacts) .
  • Molecular Dynamics Simulations: To assess conformational flexibility and free-energy landscapes of this compound binding under varying conditions (pH, temperature) .
  • Functional Assays: Isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔG, Kd) across homologs, controlling for experimental variables like buffer composition .

Basic: What criteria should guide the design of enzymatic assays for this compound synthetase activity?

Answer:
Assays must balance specificity and scalability:

  • Substrate Specificity: Use radiolabeled ([¹⁴C]) lauric acid to track ATP-dependent conversion to this compound, validated via thin-layer chromatography (TLC) .
  • Kinetic Parameters: Optimize pH (7.0–8.5), Mg²⁺ concentration (2–5 mM), and temperature (37°C for mammalian enzymes) to mimic physiological conditions .
  • Negative Controls: Include reactions without ATP or enzyme to rule out non-specific thioester formation .

Advanced: How can conflicting data on this compound’s role in β-oxidation be methodologically addressed?

Answer:
Discrepancies (e.g., tissue-specific flux rates) demand:

  • Multi-Omics Integration: Combine metabolomics (LC-MS) with transcriptomics (RNA-seq) to correlate this compound levels with expression of β-oxidation genes (e.g., CPT1A, ACADL) .
  • Isotopic Tracing: Use [U-¹³C]-lauric acid to track carbon flux through mitochondrial vs. peroxisomal pathways in primary hepatocytes .
  • Knockout Models: CRISPR/Cas9 deletion of acyl-CoA synthetases (ACSL1/3) to isolate this compound’s metabolic contributions .

Basic: What literature review strategies ensure comprehensive coverage of this compound’s biochemical roles?

Answer:

  • Database Mining: Query KEGG, EcoCyc, and UniProt for conserved pathways (e.g., fatty acid degradation) and structural annotations .
  • Citation Tracking: Use tools like Web of Science to identify seminal studies (e.g., Eaton et al. on redox control of β-oxidation) and recent advances .
  • Critical Appraisal: Prioritize primary sources with rigorous methodology (e.g., LC-MS validation) over review articles .

Advanced: What experimental frameworks resolve contradictions in this compound’s regulatory effects on lipid metabolism?

Answer:

  • Principal Contradiction Analysis: Identify dominant variables (e.g., nutrient status vs. hormonal signals) using factorial ANOVA in cell culture models .
  • Time-Course Studies: Monitor this compound fluctuations (via LC-MS) and lipogenic markers (e.g., SREBP1c) during fasting/refeeding cycles .
  • Cross-Species Validation: Compare regulatory mechanisms in B. subtilis (FadR repression) vs. mammalian systems (PPARα activation) to distinguish conserved vs. context-dependent roles .

Basic: How should researchers validate the purity of synthetic this compound for in vitro studies?

Answer:

  • Analytical Chromatography: Use HPLC-UV (260 nm) to confirm ≥95% purity, with peak integration against certified standards .
  • NMR Spectroscopy: ¹H/³¹P-NMR to verify acyl chain integrity and phosphate group connectivity .
  • Enzymatic Activity Tests: Incubate with acyl-CoA oxidase and monitor H₂O₂ production spectrophotometrically at 240 nm .

Advanced: What strategies mitigate biases in this compound’s reported interactions with membrane proteins?

Answer:

  • Blinded Data Collection: Assign protein-lipid interaction assays to independent researchers to reduce confirmation bias .
  • Orthogonal Techniques: Validate surface plasmon resonance (SPR) data with microscale thermophoresis (MST) or fluorescence anisotropy .
  • Negative Controls: Include non-acylated CoA and scrambled peptide competitors to assess specificity .

Basic: What statistical approaches are appropriate for analyzing this compound’s concentration-dependent effects?

Answer:

  • Dose-Response Modeling: Fit data to Hill or logistic curves (GraphPad Prism) to estimate EC₅₀ and cooperativity .
  • Outlier Detection: Apply Grubbs’ test to exclude technical artifacts (e.g., pipetting errors) .
  • Power Analysis: Predefine sample sizes (n ≥ 3) to ensure statistical significance (α = 0.05, β = 0.2) .

Advanced: How can computational models enhance understanding of this compound’s metabolic flux?

Answer:

  • Constraint-Based Modeling (CBM): Use genome-scale metabolic models (e.g., Recon3D) to simulate this compound turnover under varying nutrient conditions .
  • Kinetic Modeling: Develop ordinary differential equations (ODEs) for acyl-CoA synthetase and thioesterase reactions, parameterized with experimental Kₘ and Vₘₐₓ values .
  • Machine Learning: Train neural networks on multi-omics datasets to predict this compound’s regulatory nodes in lipid homeostasis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
lauroyl-CoA
Reactant of Route 2
Reactant of Route 2
lauroyl-CoA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.